Diethyl (3-hydroxyprop-1-en-1-yl)phosphonate
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Overview
Description
Diethyl (3-hydroxyprop-1-en-1-yl)phosphonate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group attached to a hydroxyprop-1-en-1-yl moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (3-hydroxyprop-1-en-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkene under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another approach involves the use of palladium-catalyzed cross-coupling reactions with aryl and vinyl halides .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the Michaelis-Arbuzov reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: Diethyl (3-hydroxyprop-1-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The phosphonate group can be substituted with various nucleophiles, such as O, S, N, and C nucleophiles, under mild conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Triflic anhydride is used for chemoselective activation, enabling flexible substitution with a broad range of nucleophiles.
Major Products Formed: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the reaction conditions and reagents used.
Scientific Research Applications
Diethyl (3-hydroxyprop-1-en-1-yl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (3-hydroxyprop-1-en-1-yl)phosphonate involves its interaction with specific molecular targets and pathways. For instance, phosphonates can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions. This inhibition is often due to the strong binding affinity of the phosphonate group to the active site of the enzyme .
Comparison with Similar Compounds
- Diethyl phosphonate
- Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate
- Diethyl (3,3,4,4,4-pentafluorobut-1-yn-1-yl)phosphonate
Comparison: Diethyl (3-hydroxyprop-1-en-1-yl)phosphonate is unique due to its hydroxyprop-1-en-1-yl moiety, which imparts distinct reactivity and stability compared to other phosphonates. Its enhanced resistance to hydrolysis and ability to undergo diverse chemical reactions make it a valuable compound in various applications.
Properties
CAS No. |
41491-42-3 |
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Molecular Formula |
C7H15O4P |
Molecular Weight |
194.17 g/mol |
IUPAC Name |
3-diethoxyphosphorylprop-2-en-1-ol |
InChI |
InChI=1S/C7H15O4P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7-8H,3-4,6H2,1-2H3 |
InChI Key |
OHDLHOZXSKAVEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C=CCO)OCC |
Origin of Product |
United States |
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